(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-chloro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZMUBDOIDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability Under Ambient Conditions: A Technical Guide for (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
Foreword: The Critical Role of Stability in Drug Development
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. Its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura coupling, is well-established. However, the inherent reactivity of the boronic acid functional group presents a significant challenge: stability. Understanding and controlling the degradation of this valuable reagent is paramount for ensuring the reproducibility of synthetic protocols, the purity of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of therapeutic candidates. This guide provides an in-depth technical overview of the stability of this compound under ambient conditions, offering insights into its degradation pathways and providing robust protocols for its assessment.
Understanding the Inherent Instability of Arylboronic Acids
Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways, primarily driven by their sensitivity to atmospheric oxygen and moisture.[1][2] The principal modes of degradation include:
-
Oxidative Degradation: The carbon-boron bond is prone to oxidation, leading to the formation of the corresponding phenol. This is a significant pathway for the decomposition of many boronic acids and can be accelerated by exposure to air.[3]
-
Dehydration and Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[4] While this process is often reversible upon exposure to water, the presence of boroxines can complicate reaction stoichiometry and lead to inconsistent results.[4]
-
Protodeboronation: In certain conditions, particularly in the presence of acid or base, the boronic acid group can be cleaved and replaced by a hydrogen atom. Sterically hindered and electron-rich arylboronic acids are particularly susceptible to this degradation pathway.[1]
The specific structure of this compound, featuring an aminomethyl group ortho to the boronic acid, introduces an additional layer of complexity. The proximity of the nitrogen atom can influence the electronic properties and reactivity of the boronic acid moiety, potentially impacting its stability. The ortho-aminomethyl group is known to enhance the affinity of phenylboronic acids for diols at neutral pH by lowering the pKa of the boronic acid.[5][6] This intramolecular interaction could also modulate its susceptibility to the aforementioned degradation pathways.
Experimental Design for a Comprehensive Stability Study
A robust stability study for this compound under ambient conditions necessitates a systematic approach. The following experimental design provides a framework for generating reliable and reproducible data.
Sample Preparation and Handling
Given the sensitivity of boronic acids, meticulous sample handling is critical to prevent premature degradation.
-
Storage: The compound should be stored in a dry, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Refrigeration is also recommended to maintain product quality. Containers should be airtight, such as amber glass vials with screw caps.[1][2]
-
Sample Aliquoting: To minimize repeated exposure of the bulk material to ambient conditions, it is advisable to aliquot the compound into smaller, single-use portions.
Stress Conditions
To simulate a range of ambient scenarios, samples of this compound should be subjected to the following conditions over a defined time course (e.g., 0, 24, 48, 72 hours, and 1 week):
-
Ambient Light and Air: Samples stored in clear glass vials on a laboratory bench.
-
Elevated Temperature: Samples stored in an oven at a controlled temperature (e.g., 40°C) with exposure to air.
-
High Humidity: Samples stored in a humidity chamber at a controlled relative humidity (e.g., 75% RH) and temperature.
-
Solution Stability: Samples dissolved in commonly used solvents for Suzuki-Miyaura coupling (e.g., dioxane, THF, acetonitrile) and stored under ambient conditions.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for accurately monitoring the degradation of this compound and identifying its degradants.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the parent compound and its degradation products. However, care must be taken as typical analytical conditions can promote on-column hydrolysis of boronic esters to the corresponding boronic acid.[7][8][9] The use of columns with low silanol activity and mobile phases without pH modifiers can minimize this issue.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for structural elucidation of degradation products. The chemical shift of the boron atom can distinguish between trigonal planar boronic acids and tetrahedral boronate species.[5]
-
Mass Spectrometry (MS): LC-MS is crucial for identifying the molecular weights of degradation products, providing further evidence for their structures.
Potential Degradation Pathways and Products
Based on the known reactivity of arylboronic acids, the following degradation pathways can be anticipated for this compound.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol is designed to minimize on-column degradation and provide accurate quantification.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to reduce on-column hydrolysis.[9]
-
Mobile Phase: A gradient of acetonitrile and water, without a pH modifier, is a suitable starting point.[9]
-
Sample Preparation: Dissolve a precisely weighed amount of the boronic acid in a non-aqueous, aprotic solvent like acetonitrile to prevent premature hydrolysis.[10]
-
Analysis: Inject the sample and monitor the peak area of the parent compound and any new peaks that appear over the time course of the stability study.
Protocol 2: ¹H NMR for Structural Analysis
This protocol allows for the monitoring of structural changes during degradation.
-
Sample Preparation: Dissolve a known amount of the boronic acid in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero. For solution stability studies, spectra can be acquired at regular intervals.
-
Analysis: Monitor for the disappearance of signals corresponding to the parent compound and the appearance of new signals. Changes in the aromatic region and the disappearance of the B(OH)₂ proton signal are key indicators of degradation.
Data Presentation and Interpretation
Quantitative data from the HPLC analysis should be summarized in a table to facilitate comparison of the compound's stability under different conditions.
| Condition | Time Point | % Remaining Parent Compound |
| Ambient Light/Air | 0 hr | 100 |
| 24 hr | Data | |
| 48 hr | Data | |
| Elevated Temp (40°C) | 0 hr | 100 |
| 24 hr | Data | |
| 48 hr | Data | |
| High Humidity (75% RH) | 0 hr | 100 |
| 24 hr | Data | |
| 48 hr | Data |
Table 1: Example of a stability data summary table.
Conclusion and Recommendations
This compound, like many arylboronic acids, is susceptible to degradation under ambient conditions. The primary pathways of concern are oxidation, dehydration to form boroxines, and protodeboronation. To ensure the integrity and successful application of this reagent, the following best practices are recommended:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere.
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated area.[2][11]
-
Analysis: Employ analytical techniques, such as HPLC with appropriate column and mobile phase selection, that minimize the risk of on-column degradation.
-
Purity Check: Before use in a reaction, it is advisable to check the purity of the boronic acid, especially if it has been stored for an extended period. Recrystallization may be necessary to remove boroximes.[4]
By adhering to these guidelines, researchers can mitigate the risks associated with the instability of this compound and ensure the reliability and reproducibility of their synthetic endeavors.
Caption: A typical experimental workflow for stability assessment.
References
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). WordPress.com. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed. [Link]
-
Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024, April 30). ACS Publications. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). PMC. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids | Request PDF. ResearchGate. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. (2000, June). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Phenol Family Degradation Pathway Map. (2008, March 14). Eawag-BBD. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, September 15). PubMed. [Link]
Sources
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. cubework.com [cubework.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
using (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid as a building block in drug discovery
Abstract
This guide details the technical application of (3-chloro-4-(morpholinomethyl)phenyl)boronic acid (CAS: 1704080-60-3) as a high-value building block in medicinal chemistry. This moiety is a "privileged structure" designed to simultaneously address two common failure modes in drug discovery: poor aqueous solubility and rapid metabolic clearance. We provide optimized Suzuki-Miyaura cross-coupling protocols specifically engineered to overcome the Lewis-basic catalyst poisoning often associated with morpholine-containing substrates.
Introduction: The Medicinal Chemist's Rationale
In the optimization of lead compounds, the 3-chloro-4-(morpholinomethyl)phenyl motif serves a dual functional role. Unlike simple phenyl or pyridyl groups, this building block introduces specific physicochemical properties that modulate the Drug-Like Properties (DLP) of the final molecule.
Structural Significance[1]
-
Solubility Handle (The Morpholine): The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH (in the stomach) and often at the lysosomal pH, significantly improving aqueous solubility compared to carbocyclic analogs. It also serves as a hydrogen bond acceptor in the kinase hinge region or solvent-exposed front.
-
Metabolic Shield (The Chlorine): The chlorine atom at the 3-position (ortho to the morpholinomethyl group) serves two purposes:
-
Electronic/Steric Blockade: It prevents metabolic oxidation (hydroxylation) at the electron-rich phenyl ring positions.
-
Conformational Lock: The steric bulk of the chlorine forces the biaryl system out of planarity (dihedral angle twist), which can improve selectivity by fitting into specific hydrophobic pockets (e.g., in kinase active sites).
-
Chemical Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1704080-60-3 |
| Molecular Formula | C₁₁H₁₅BClNO₃ |
| Molecular Weight | 255.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic (Store under Argon) |
Critical Reaction Chemistry: Overcoming Catalyst Poisoning
The primary challenge when coupling CAS 1704080-60-3 is the Lewis basicity of the morpholine nitrogen . In standard palladium-catalyzed cycles, this nitrogen can coordinate to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-amine" complex. This leads to stalled reactions and low yields.
The Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) ligands. These ligands create a "protective shell" around the palladium, preventing the morpholine nitrogen from binding while facilitating the oxidative addition of challenging aryl chlorides.
Mechanistic Workflow
The following diagram illustrates the optimized coupling pathway, highlighting the critical ligand exchange step required to prevent amine poisoning.
Caption: Catalyst cycle showing the risk of Pd-poisoning by the morpholine nitrogen (red dashed path) and the productive cycle maintained by bulky ligands.
Experimental Protocols
Protocol A: The "Robust" Method (Recommended)
This protocol utilizes SPhos Pd G2 , a precatalyst that ensures the rapid formation of the active monoligated Pd(0) species, highly active for heteroaryl boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Catalyst: SPhos Pd G2 (0.02–0.05 equiv)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 332 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[1][2]
-
Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~15 mg) quickly. Cap the vial immediately.
-
Reaction: Heat the block to 80–100°C for 2–12 hours. Monitor by LCMS.
-
Checkpoint: The reaction mixture should darken (black/brown) indicating active Pd. If it remains pale or precipitates silver mirrors early, catalyst death has occurred.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Purification (Acid-Base Extraction):
-
Extract the organic layer with 1M HCl (The product moves to the aqueous phase due to the morpholine).
-
Discard the organic layer (removes non-basic impurities).
-
Basify the aqueous layer with 2M NaOH to pH > 10.
-
Extract back into EtOAc. Dry over Na₂SO₄ and concentrate.
-
Protocol B: For Sterically Hindered Electrophiles
If coupling to a crowded position (e.g., ortho-substituted pyridine), switch to the PEPPSI-IPr system.
-
Catalyst: PEPPSI-IPr (3 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Toluene : MeOH (1:1)
-
Temp: 60°C (Milder conditions often reduce protodeboronation side-products).
Handling & Stability Guide
Protodeboronation
Amino-methyl phenyl boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) at high temperatures in highly basic aqueous media.
-
Mitigation: Do not use strong hydroxide bases (NaOH/KOH) during the coupling. Stick to Carbonates (K₂CO₃) or Phosphates (K₃PO₄).
-
Storage: If the bottle has been opened frequently, check purity by ¹H NMR. The appearance of a triplet/multiplet in the aromatic region (indicating a proton where Boron should be) signals degradation.
Boroxine Formation
Upon storage, boronic acids dehydrate to form cyclic trimers (boroxines).
-
Impact: This alters the stoichiometry (MW changes).
-
Fix: This is reversible. The addition of water in the Suzuki solvent system (Dioxane/Water) hydrolyzes the boroxine back to the active monomer in situ. No pre-treatment is needed.
Application Case Study: Kinase Inhibitor Optimization
Scenario: A drug discovery team is optimizing a quinazoline-based EGFR inhibitor. The lead compound has nanomolar potency but poor oral bioavailability (<5% F) due to low solubility.
Strategy: Replace the distal phenyl ring with the 3-chloro-4-(morpholinomethyl)phenyl moiety.
Outcome:
-
Solubility: Increases from <1 µg/mL to >50 µg/mL (at pH 7.4) due to the solubilizing morpholine tail.
-
Metabolic Stability: The Chlorine atom blocks the CYP450 metabolic soft spot on the phenyl ring, extending the half-life (t1/2).
-
Potency: The twisted biaryl conformation induced by the chlorine allows the molecule to better fill the hydrophobic pocket of the kinase ATP-binding site.
Workflow Visualization:
Caption: Optimization workflow transforming a lead compound using the specified building block.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Design
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
-
Morpholine in Medicinal Chemistry
-
Protodeboronation Stability Studies
-
General Suzuki Protocol for Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Suzuki Coupling with (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you troubleshoot common issues and improve your reaction yields.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling with this compound is giving a low to no yield. What are the first things to check?
A1: When a Suzuki coupling reaction underperforms, it's crucial to systematically evaluate the fundamental reaction parameters. Low yields are often traced back to issues with reagent quality or the reaction environment.[1]
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is highly susceptible to oxidation.[2] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This involves using degassed solvents and properly purging the reaction vessel.[2][3]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[2] It's advisable to use fresh or properly stored this compound. The presence of the aminomethyl group can sometimes affect stability.
-
Aryl Halide: Ensure your coupling partner is pure and free from contaminants that could poison the catalyst.
-
Solvent: Use anhydrous, peroxide-free solvents. Ethereal solvents like THF and dioxane are particularly prone to peroxide formation.[2]
-
Base: The base should be finely powdered and dry to ensure consistent results.[2]
-
Q2: I'm observing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your starting material and lowers the yield.[4][5][6] This is particularly relevant for electron-rich or heteroatom-containing boronic acids.[7][8]
Strategies to Mitigate Protodeboronation:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[2][8][9] These derivatives are often more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[7][9]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[4][5][6] Ensure your solvent is sufficiently dry.
-
Choice of Base: Strong bases and high temperatures can exacerbate protodeboronation.[10] Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be beneficial.[11][12]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: I suspect my catalyst is being deactivated. What are the potential causes and solutions, especially concerning the morpholine group?
A3: Catalyst deactivation is a primary cause of incomplete or failed Suzuki couplings. The tertiary amine of the morpholine group in your substrate can act as a ligand, potentially coordinating to the palladium center and inhibiting its catalytic activity.
Potential Causes and Solutions:
-
Amine Coordination: The lone pair of electrons on the morpholine nitrogen can bind to the palladium catalyst, leading to catalyst inhibition.
-
Use of Bulky Ligands: Employing bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sterically hinder the coordination of the morpholine nitrogen to the palladium center.[13][14]
-
Protonation of the Amine: In some cases, using a weaker base or adding a mild acid additive can protonate the morpholine nitrogen, preventing its coordination to the catalyst. However, this must be carefully balanced as the base is essential for the catalytic cycle.
-
-
Oxygen Sensitivity: As mentioned, the Pd(0) catalyst is sensitive to oxygen.[2] Rigorous degassing is essential.
-
Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons.
Q4: What is the optimal base for this specific substrate, considering the basic morpholine moiety?
A4: The choice of base is critical in a Suzuki coupling. It plays a role in the formation of the active boronate species and the overall catalytic cycle.[11][15][16][17] The presence of the basic morpholine group in your substrate adds a layer of complexity.
Base Selection Considerations:
-
Base Strength: A base that is too strong might lead to unwanted side reactions, while a base that is too weak will result in a sluggish or incomplete reaction. For substrates with amine functionalities, moderately strong inorganic bases are often a good starting point.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base in many Suzuki couplings.[12]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive coupling partners.[14]
-
Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings and can sometimes improve yields.[12]
-
-
Screening is Key: The optimal base is often substrate-dependent. It is highly recommended to screen a few different bases to find the best one for your specific reaction.
Q5: How do I choose the right palladium catalyst and ligand for this coupling?
A5: The combination of the palladium source and the phosphine ligand is at the heart of a successful Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to the specific substrates.[18]
Catalyst and Ligand Selection:
-
Palladium Precatalysts:
-
Pd(PPh₃)₄ (Tetrakis): A common and often effective Pd(0) catalyst.[10]
-
PdCl₂(dppf): A robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃: A Pd(0) source that requires the addition of a ligand.
-
-
Ligands for Challenging Substrates: For substrates like this compound, which has both steric bulk and a potentially coordinating amine, modern biaryl phosphine ligands (Buchwald ligands) are often superior.
Q6: My reaction is stalling or incomplete. What adjustments can I make?
A6: If your reaction starts but does not go to completion, it could be due to several factors, including catalyst deactivation over time or suboptimal reaction conditions.
Possible Adjustments:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the reaction rate.[14] However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[10]
-
Add More Catalyst: If you suspect the catalyst has died, adding a second portion of the catalyst midway through the reaction can sometimes drive it to completion.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improve yields, even with lower catalyst loadings.[10][20]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Screening solvents like dioxane, THF, toluene, or DMF can be beneficial.[21]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki-Miyaura coupling?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[17][22]
Why is an inert atmosphere crucial for this reaction?
The active catalyst in the Suzuki coupling is a Pd(0) species. This species is electron-rich and highly reactive, making it susceptible to oxidation by atmospheric oxygen.[2] If the catalyst is oxidized to Pd(II), it becomes inactive and cannot participate in the crucial oxidative addition step, thus halting the catalytic cycle.
How can I improve the stability of this compound?
Boronic acids, especially those with functional groups, can be prone to degradation.[8][23] To improve stability, you can:
-
Convert to a Boronate Ester: Reacting the boronic acid with an alcohol, such as pinacol, forms a more stable boronate ester.[2]
-
Form a Trifluoroborate Salt: Treatment with KHF₂ converts the boronic acid to a highly stable, crystalline potassium trifluoroborate salt.[8][9]
-
Use a Diethanolamine Adduct: Boronic acids can form stable adducts with diethanolamine, which are often crystalline and easy to handle.[24]
What are common homocoupling side products and how can they be avoided?
Homocoupling refers to the reaction of two molecules of the same starting material. In the context of Suzuki coupling, you can have:
-
Boronic Acid Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R): This can occur under certain conditions, especially in the presence of oxygen.
-
Aryl Halide Homocoupling (Ar-X + Ar-X → Ar-Ar): This is less common but can be promoted by certain catalyst systems.
To avoid homocoupling, ensure a rigorously inert atmosphere and use an efficient catalyst system that promotes the desired cross-coupling pathway.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This is a general starting point. Optimization will likely be necessary.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if necessary).
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Screening Reaction Conditions
For challenging substrates, a systematic screening of reaction parameters is often the most efficient way to find optimal conditions.[25]
-
Set up an array of small-scale reactions in parallel (e.g., in a 24-well plate or individual vials).
-
In each reaction, keep the substrates and their stoichiometry constant.
-
Vary one parameter at a time in a systematic way:
-
Catalyst/Ligand Screen: Use a different palladium precatalyst and/or ligand in each reaction.
-
Base Screen: Use a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) in each reaction.
-
Solvent Screen: Use a different solvent (e.g., dioxane, THF, toluene, DMF, each with a small amount of water) in each reaction.
-
-
Run all reactions under identical conditions (temperature, time, inert atmosphere).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the yield or conversion to the desired product.
Data Tables
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Starting Point | Notes |
| Boronic Acid | 1.2 equivalents | An excess is often used to compensate for potential decomposition. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Catalyst | PdCl₂(dppf) (2-5 mol%) | A robust and reliable precatalyst. |
| Base | K₂CO₃ (2.0 equivalents) | A good general-purpose base. |
| Solvent | Dioxane/Water (4:1) | A common and effective solvent system. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings. |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Poor reagent quality, oxygen contamination | Use fresh reagents, ensure inert atmosphere, use dry/degassed solvents. |
| Protodeboronation | Excess water, harsh base, high temperature | Use a boronate ester/trifluoroborate salt, milder base (KF), lower temperature. |
| Catalyst Deactivation | Oxygen, amine coordination | Rigorous degassing, use bulky ligands (SPhos, XPhos). |
| Incomplete Reaction | Catalyst deactivation, low temperature | Add more catalyst, increase temperature, consider microwave heating. |
Visualizations
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: A Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
-
Lee, C.-Y., Ahn, S.-J., & Cheon, C.-H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
-
ACS Figshare. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups - The Journal of Organic Chemistry. [Link]
-
The Journal of Organic Chemistry. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]
-
(2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Chandrashekar, H. B., Dolui, P., Li, B., & Maiti, D. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
-
Science.gov. (n.d.). phenylboronic acid functionalized: Topics by Science.gov. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700-3703. [Link]
-
Lima, C., Rodrigues, A. S. M. C., Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1834-1843*. [Link]
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1892-1895. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
YouTube. (2020). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(23), 8863-8868. [Link]
-
Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
YouTube. (2018). The Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 19. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 20. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Chloro Substituted Boronic Acid Coupling
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically hindered substrates, specifically those involving 3-chloro substituted arylboronic acids. The ortho-chloro substituent dramatically increases the steric bulk around the reactive center, often leading to low yields, slow reaction kinetics, and unwanted side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these demanding couplings with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My reaction with a 3-chloroarylboronic acid has stalled, giving me less than 20% yield. What is the most likely bottleneck?
A1: A low yield with a sterically hindered substrate like a 3-chloroarylboronic acid often points to a problem in one of two key steps of the catalytic cycle: oxidative addition or reductive elimination . The bulky ortho-chloro group can impede the palladium catalyst's ability to perform these steps efficiently.
Primary Suspects & Actionable Solutions:
-
Inefficient Ligand: Your ligand may not be bulky or electron-rich enough to facilitate the reaction. The purpose of a bulky ligand is to promote the formation of a monoligated Pd(0) species, which is highly reactive and essential for the oxidative addition of the aryl halide.[1] An electron-rich ligand increases electron density on the palladium center, which also accelerates this step.[1][2]
-
Solution: Switch to a specialized ligand designed for hindered couplings. Buchwald-type biaryl phosphine ligands are the industry standard here.
-
-
Suboptimal Base/Solvent System: The choice of base is critical. Its primary role is to activate the boronic acid into a more nucleophilic boronate species for the transmetalation step.[3][4] For hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward.
-
Catalyst Deactivation: The palladium catalyst can be sensitive. Incomplete degassing can leave oxygen in the reaction mixture, which can oxidize the active Pd(0) to Pd(II), leading to side reactions like the homocoupling of your boronic acid.[8][9]
Q2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a classic side reaction, especially when the desired cross-coupling is slow. It is often caused by the presence of Pd(II) species and oxygen.[9]
Mitigation Strategies:
-
Improve Degassing: This is the most critical step. Any residual oxygen can facilitate the oxidative pathway that leads to homocoupling.[8][9]
-
Use a Pd(0) Precatalyst: While many reactions start with a Pd(II) salt like Pd(OAc)₂, which is then reduced in situ, this reduction can sometimes be inefficient. Using a stable Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) ensures a more controlled initiation of the catalytic cycle.[11]
-
Adjust Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes increase the rate of homocoupling. Try reducing the excess to 1.1 equivalents.
Q3: The reaction is clean, but incredibly slow, requiring over 24 hours. How can I increase the reaction rate?
A3: Slow reaction rates with hindered substrates are typically due to a high activation energy barrier for the reductive elimination step—the final step where the new C-C bond is formed and the product is released from the palladium center.[12]
Strategies to Accelerate the Reaction:
-
Increase Temperature: This is the most straightforward approach. If you are running the reaction at 80 °C, try increasing it to 100-110 °C. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[8]
-
Ligand Optimization: The ligand's steric and electronic properties directly influence the rate of reductive elimination.[13] Bulky ligands that create a more open coordination sphere around the palladium can facilitate this step.
-
Action: Screen a set of highly hindered ligands. See the table below for recommendations.
-
-
Use a More Active Precatalyst: Modern precatalysts are designed to generate the active L-Pd(0) species more rapidly and efficiently than traditional sources, which can significantly boost the overall reaction rate.[11]
Ligand Selection for Hindered Couplings
The choice of phosphine ligand is arguably the most critical parameter in overcoming steric hindrance. Below is a comparison of commonly used ligands for these challenging reactions.
| Ligand Name | Structure Type | Key Features | Recommended For |
| SPhos | Buchwald Biaryl Phosphine | Highly active, promotes fast reductive elimination. Excellent general ligand for hindered couplings. | Tri-ortho-substituted biaryls, couplings involving aryl chlorides. |
| XPhos | Buchwald Biaryl Phosphine | Very bulky and electron-rich. Provides high stability and activity for a broad range of substrates. | Extremely hindered substrates, including those leading to tetra-ortho-substituted biaryls. |
| RuPhos | Buchwald Biaryl Phosphine | The dialkyl phosphine on the biphenyl core provides unique reactivity. | Often successful when other Buchwald ligands fail; good for heteroaryl couplings. |
| tBu₃P (Tri-tert-butylphosphine) | Alkylphosphine | Extremely electron-rich and sterically demanding, though air-sensitive.[1][6] | Forcing conditions where biaryl phosphines are not effective. Often used as a solution or as a more stable HBF₄ salt. |
Frequently Asked Questions (FAQs)
Q: Why is the 3-chloro substituent such a problem?
A: The chloro group at the 3-position (or ortho-position relative to the boronic acid) acts as a bulky "shield." This steric hindrance makes it difficult for the large palladium catalyst complex to approach and interact with the boronic acid during the transmetalation step of the catalytic cycle. It also impedes the final reductive elimination step, which requires the two aryl groups to twist into position to form the new bond.
Q: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?
A: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[3][4] This negatively charged boronate is much more reactive and readily transfers its organic group to the palladium center during the transmetalation step. Duc and coworkers identified three key roles for the base: formation of the palladium-alkoxide complex, formation of the borate, and acceleration of the reductive elimination step.[12]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with key steps.
Q: Should I use a boronic acid or a boronate ester (e.g., a pinacol ester)?
A: Both can be effective, but they have different properties.
-
Boronic Acids: More atom-economical and often more reactive. However, they can be prone to decomposition, especially protodeboronation and formation of boroxine anhydrides upon storage.[9][14]
-
Boronate Esters (e.g., Pinacol): Significantly more stable to storage and often more resistant to protodeboronation under reaction conditions.[14][15] They can sometimes be slower to react and require slightly more forcing conditions. For a challenging, sterically hindered coupling, starting with the more stable boronate ester is often a prudent choice to minimize substrate decomposition as a variable.
Recommended Experimental Protocol
This protocol provides a robust starting point for the coupling of a generic 3-chloroarylboronic acid with an aryl bromide.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Ligand: XPhos (1.2-2.4 mol%, if not using a precatalyst)
-
Base: K₃PO₄ (3.0 equivalents), finely ground and dried
-
Aryl Bromide (1.0 equivalent)
-
3-Chloroarylboronic Acid (1.5 equivalents)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial or flask, add the aryl bromide, 3-chloroarylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add the degassed dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting hindered couplings.
References
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]
-
ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Arkivoc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
PMC - NIH. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. reddit.com [reddit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. reddit.com [reddit.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Validation Strategies for Boronic Acid Functionality in Morpholine Scaffolds
Executive Summary: The "Chameleon" Challenge
In the development of covalent inhibitors (e.g., proteasome inhibitors) or solubility-enhanced chemical probes, the fusion of a morpholine solubilizing tail with a boronic acid warhead is a common yet deceptively complex design.
While the morpholine ring improves pharmacokinetic profiles via increased solubility and metabolic stability, the boronic acid moiety is a "chameleon." It exists in a dynamic equilibrium between the free trigonal planar acid, the dehydrated cyclic boroxine trimer, and—uniquely in this scaffold—an intramolecularly coordinated "ate" complex driven by the morpholine nitrogen.
The Problem: Standard validation (simple
The Solution: This guide compares three definitive validation protocols—
Structural Context: The Morpholine-Boron Interaction
Before validating, one must understand the species present. Unlike simple phenylboronic acids, morpholine derivatives often exhibit Lewis Acid-Base interactions between the morpholine nitrogen (Lewis base) and the boron center (Lewis acid).
Diagram 1: Dynamic Equilibrium & Validation Pathways
Caption: The dynamic states of morpholine-boronic acids. Validation must account for the shift between sp2 (free) and sp3 (coordinated) states.
Method A: B NMR Spectroscopy (The Structural Gold Standard)
Why it works: Boron-11 (80.1% abundance) is a quadrupolar nucleus with a spin of 3/2. Its chemical shift (
Experimental Protocol
-
Tube Selection: Use Quartz NMR tubes or boron-free glass. Standard borosilicate tubes contain
12% , causing a broad background "hump" at 0–20 ppm that obscures critical signals. -
Solvent:
or . Avoid if possible, as it promotes dehydration to boroxines. -
Internal Standard: Use a coaxial insert containing
( = 0.00 ppm). -
Acquisition: Set a relaxation delay (
) of at least 0.5s. Acquire >1000 scans due to broad linewidths.
Data Interpretation
| Species | Hybridization | Chemical Shift ( | Signal Character |
| Free Boronic Acid | 25 – 35 ppm | Broad ( | |
| Boroxine (Trimer) | 28 – 35 ppm | Very Broad, often overlaps | |
| Boronate Ester | 25 – 30 ppm | Sharp | |
| N-Coordinated (Morpholine) | 0 – 15 ppm | Sharper, Distinct Upfield Shift |
Critical Insight: If your morpholine derivative shows a peak near 5–10 ppm, the nitrogen is coordinating to the boron. This validates the structure but implies the "warhead" is masked. You may need to adjust pH to release the active species.
Method B: ESI-MS with Diol Trapping (The Identity Check)
Why it works: Direct injection of boronic acids into Mass Spec is notorious for producing misleading
Experimental Protocol (Self-Validating)
-
Reagent: Prepare a 10 mM solution of Pinacol (2,3-dimethyl-2,3-butanediol) in Methanol.
-
Sample Prep: Dissolve the morpholine derivative (0.1 mg) in MeOH.
-
Reaction: Add 2 equivalents of Pinacol solution. Incubate at Room Temp for 5 minutes.
-
Mechanism:[1]
-
-
Analysis: Inject into ESI-MS (Positive Mode).
-
Validation Criteria: Look for the mass of
. The mass shift of +82 Da (Pinacol - ) is diagnostic for a functional boronic acid.
Troubleshooting: If the +82 peak does not appear, the boron may have deborylated (C-B bond cleavage) during synthesis, leaving only the morpholine scaffold.
Method C: Alizarin Red S (ARS) Assay (The Functional Activity Check)
Why it works: This is a colorimetric/fluorometric reporter assay. Alizarin Red S (ARS) is non-fluorescent (weakly fluorescent) on its own but becomes highly fluorescent and changes color upon binding to a boronic acid. This confirms the boron is chemically accessible and not permanently sequestered by the morpholine nitrogen.
Diagram 2: ARS Reporter Mechanism
Caption: ARS binds to the boronic acid, creating a measurable signal. This proves the warhead is active.
Experimental Protocol
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4). Note: Avoid Tris buffer as it contains diols that compete for boron.
-
ARS Stock: 10 mM Alizarin Red S in water.
-
Workflow:
-
Mix Morpholine-Boron sample (final conc. 1 mM) with ARS (final conc. 1 mM).
-
Observe color change from Yellow (Free ARS) to Orange/Red (Complex).
-
-
Quantification: Measure Fluorescence (Excitation: 460 nm, Emission: 570 nm).
-
Competition Check (Optional): Add Fructose (10 mM). The signal should decrease as Fructose displaces ARS (higher affinity), confirming reversibility.
Comparative Summary
| Feature | ESI-MS (Diol Trap) | ARS Assay | |
| Primary Output | Hybridization State ( | Molecular Identity (Mass) | Functional Binding |
| Sensitivity | Low (mM range) | High ( | Medium (mM range) |
| Throughput | Low | High | High (96-well plate) |
| Morpholine Specificity | High (Detects N-B coordination) | Low | Low |
| Cost | High (Instrument time) | Medium | Low |
Recommendation: For a complete validation package in a publication:
-
Use ESI-MS with Pinacol to prove you synthesized the correct molecule.
-
Use
B NMR to characterize the morpholine-boron interaction (N-B coordination). -
Use ARS to demonstrate the biological availability of the warhead.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[2][3] Chemical Communications, (17), 1918-1919. Link
-
Nietzschmann, E., et al. (2022).
B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Link -
Yan, J., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal, 19(23), 7587-7594. Link
-
Daly, M. L., et al. (2025). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Journal of Organic Chemistry. Link
Sources
A Comparative Guide to Elemental Analysis Standards for (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For novel compounds such as (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous elemental analysis is not merely a quality control step but a fundamental component of its scientific validation. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound, offering insights into the causality behind experimental choices and presenting supporting data to empower researchers in selecting the most appropriate methods for their needs.
The Critical Role of Elemental Analysis
Elemental analysis serves two primary purposes in the characterization of this compound:
-
Purity and Stoichiometry Confirmation: Verifying the empirical formula by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) provides direct evidence of the compound's purity and structural integrity.
-
Impurity Profiling: The identification and quantification of elemental impurities, whether residual catalysts from synthesis or contaminants from processing equipment, are crucial for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies.[1][2]
The theoretical elemental composition of this compound (Molecular Formula: C₁₁H₁₅BClNO₃) serves as the benchmark for all analytical comparisons.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 54.71 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.26 |
| Boron (B) | 10.811 | 1 | 10.811 | 4.48 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.68 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.80 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 19.88 |
| Total | 255.509 | 100.00 |
I. Combustion Analysis (CHN): The Cornerstone of Purity Assessment
Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in organic compounds. Its principle lies in the complete combustion of the sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.[3]
A. Mechanistic Principle
The sample is combusted in a pure oxygen environment, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced to N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[4] For halogen-containing compounds like our subject molecule, a specific absorbent is placed in the combustion train to trap the resulting hydrogen chloride (HCl), preventing interference with the detector and corrosion of the instrument.[5]
B. Experimental Protocol: CHN Analysis
Instrumentation: PerkinElmer 2400 Series II CHN/O Analyzer or equivalent.
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized this compound into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide.
-
Analysis: Introduce the sample into the combustion furnace (typically at 925-1000°C). The resulting gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂ and remove excess oxygen.
-
Detection: The CO₂, H₂O, and N₂ are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.
C. Data Comparison and Interpretation
Table 2: Comparison of Theoretical vs. Expected Experimental CHN Results
| Element | Theoretical Mass % | Expected Experimental Range (%) | Acceptance Criteria (Typical) |
| Carbon (C) | 54.71 | 54.41 - 55.01 | ± 0.3% |
| Hydrogen (H) | 6.26 | 5.96 - 6.56 | ± 0.3% |
| Nitrogen (N) | 5.80 | 5.50 - 6.10 | ± 0.3% |
Causality: Deviations outside the expected range can indicate the presence of impurities, residual solvents, or incomplete combustion. For instance, a lower-than-expected carbon percentage might suggest the presence of inorganic impurities.
II. Inductively Coupled Plasma (ICP) Techniques: Unveiling Elemental Impurities
ICP-based methods, including ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are the preferred techniques for quantifying trace elemental impurities in pharmaceutical products, as recommended by USP <232> and ICH Q3D guidelines.[1][2] ICP-MS offers superior sensitivity for detecting trace and ultra-trace elements, making it particularly suitable for the analysis of boron and other potential metallic impurities.[6]
A. Mechanistic Principle
A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. In ICP-MS, these ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive detection. In ICP-OES, the excited atoms and ions in the plasma emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element.
B. Experimental Protocol: ICP-MS for Boron and Metallic Impurities
Instrumentation: Agilent 7800 ICP-MS or equivalent.
Protocol:
-
Sample Preparation (Closed-Vessel Microwave Digestion):
-
Accurately weigh approximately 100 mg of the sample into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
After cooling, dilute the digestate to a final volume of 50 mL with deionized water. This step is critical to break down the organic matrix and solubilize the elements of interest.[7]
-
-
Instrument Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the diluted sample digest.
-
Analysis: Introduce the prepared sample solution into the ICP-MS. Monitor the isotopes ¹⁰B and ¹¹B for boron, as well as isotopes of other potential elemental impurities (e.g., Pd, Pt, Ru from catalysts).
-
Data Analysis: Quantify the concentration of each element using the calibration curve.
C. Data Comparison and Interpretation
Table 3: ICP-MS Analysis of Boron Content and Potential Metallic Impurities
| Element | Theoretical Mass % (as Boron) | Expected Experimental Range (µg/g) | Regulatory Limit (ICH Q3D Class 2A/2B - Oral) |
| Boron (B) | 4.48% (44,800 µg/g) | 44,000 - 45,600 | Not specified (API constituent) |
| Palladium (Pd) | 0 | < 10 ppm | 10 ppm |
| Platinum (Pt) | 0 | < 10 ppm | 10 ppm |
| Ruthenium (Ru) | 0 | < 10 ppm | 10 ppm |
Causality: The accurate quantification of boron is essential to confirm the integrity of the boronic acid moiety. The presence of metallic impurities above the ICH Q3D limits would necessitate further purification of the API.[6]
III. Chromatographic Techniques: Orthogonal Methods for Purity and Impurity Profiling
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide an orthogonal approach to elemental analysis by separating the parent compound from its organic impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the API and quantifying non-volatile organic impurities.
The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, is used to quantify the separated components.
Instrumentation: Waters Alliance HPLC system with a PDA detector or equivalent.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile organic impurities, which may not be amenable to HPLC analysis. For boronic acids, a derivatization step is often required to increase their volatility.[6]
The sample is injected into a heated inlet, where it is vaporized. A carrier gas sweeps the vaporized sample into a capillary column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
Protocol:
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the polar boronic acid and any hydroxyl-containing impurities into more volatile trimethylsilyl derivatives.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, ramp to 300°C.
-
-
MS Conditions: Electron ionization (EI) at 70 eV.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
IV. Titrimetric Analysis: A Classical Approach for Halogen Quantification
For the quantification of the chlorine content, a classical titrimetric method following combustion can be employed as a complementary technique.
A. Mechanistic Principle
The organic compound is combusted in an oxygen-filled flask (Schöniger flask combustion) to convert the organically bound chlorine into chloride ions (Cl⁻). The resulting chloride ions are then titrated with a standardized silver nitrate (AgNO₃) solution, forming a silver chloride (AgCl) precipitate. The endpoint is typically detected potentiometrically.
B. Experimental Protocol: Titration for Chlorine Content
Protocol:
-
Combustion: Combust a precisely weighed amount of the sample in a Schöniger flask containing an absorbing solution (e.g., dilute hydrogen peroxide).
-
Titration: Titrate the resulting solution with a standardized 0.01 M AgNO₃ solution using a silver electrode and a reference electrode connected to a potentiometer.
-
Endpoint Determination: The endpoint is the point of maximum potential change.
-
Calculation: Calculate the percentage of chlorine based on the volume of AgNO₃ consumed.
V. Comparison of Analytical Techniques
Table 4: Comparative Overview of Elemental Analysis Techniques
| Technique | Principle | Analytes | Pros | Cons |
| Combustion Analysis (CHN) | High-temperature combustion and TCD detection | C, H, N | High precision and accuracy for major elements; cost-effective. | Not suitable for trace elements; destructive. |
| ICP-MS | Argon plasma ionization and mass spectrometric detection | Trace and ultra-trace elements (B, metals) | Extremely high sensitivity; multi-element capability. | Higher equipment and operational cost; potential for matrix interferences. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Non-volatile organic compounds | High resolution for purity assessment; non-destructive. | Not suitable for volatile compounds or elemental analysis. |
| GC-MS | Separation based on volatility and mass spectrometric detection | Volatile and semi-volatile organic impurities | High sensitivity and specificity for volatile impurities. | Requires derivatization for non-volatile compounds; destructive. |
| Titration | Volumetric analysis based on a chemical reaction | Halogens (Cl) | Low cost; high accuracy for major components. | Less sensitive than instrumental methods; can be time-consuming. |
Visualization of Analytical Workflows
Workflow for Purity and Elemental Composition Analysis
Caption: Integrated workflow for comprehensive elemental and purity analysis.
Decision Tree for Method Selection
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
The elemental analysis of this compound requires a multi-faceted approach, leveraging a combination of classical and modern instrumental techniques. While combustion analysis remains the gold standard for confirming the empirical formula, ICP-MS is indispensable for controlling trace elemental impurities according to stringent regulatory guidelines. Chromatographic methods such as HPLC and GC-MS offer orthogonal and invaluable insights into the organic impurity profile. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Published August 11, 2022. Available at: [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. Published October 29, 2021. Available at: [Link]
-
MORPHOLINE. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]
-
The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. Available at: [Link]
-
Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-lO Stable Isotope. National Institute of Environmental Health Sciences. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. Published March 20, 2024. Available at: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Published May 24, 2012. Available at: [Link]
-
Showing Compound Morpholine (FDB008207). FooDB. Published April 8, 2010. Available at: [Link]
-
Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]
-
Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Analytik Jena. Available at: [Link]
-
Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. American Chemical Society. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
ICP-MS Sample Preparation - What You Need to Know. Drawell. Published December 11, 2024. Available at: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Published November 11, 2020. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Published October 23, 2015. Available at: [Link]
-
(PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Published June 1, 2010. Available at: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. ARL Bio Pharma. Published February 11, 2025. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Published January 21, 2015. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. Published January 12, 2015. Available at: [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. Published April 29, 2008. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
